Cyclohept-1-ene-1-carboxylic acid
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Overview
Description
Cyclohept-1-ene-1-carboxylic acid is an organic compound with the molecular formula C8H12O2. It is characterized by a seven-membered ring with a double bond and a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohept-1-ene-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of benzyl chloride, methanol, and bromine in the presence of an alkali metal as a catalyst. The product is then treated with chlorine to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
Cyclohept-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cycloheptane-1,1-dicarboxylic acid.
Reduction: Reduction reactions can convert the double bond to a single bond, forming cycloheptane-1-carboxylic acid.
Substitution: The carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Major Products Formed
Oxidation: Cycloheptane-1,1-dicarboxylic acid.
Reduction: Cycloheptane-1-carboxylic acid.
Substitution: Various substituted cycloheptene derivatives depending on the reagents used.
Scientific Research Applications
Cyclohept-1-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as an esterification agent.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of cyclohept-1-ene-1-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The double bond in the cycloheptene ring can participate in addition reactions, altering the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-1-ene-1-carboxylic acid: Similar in structure but with a six-membered ring.
Cyclopent-1-ene-1-carboxylic acid: Contains a five-membered ring and exhibits different reactivity due to ring strain.
Uniqueness
Cyclohept-1-ene-1-carboxylic acid is unique due to its seven-membered ring structure, which imparts distinct chemical properties and reactivity compared to its six- and five-membered ring analogs. The presence of the double bond and carboxylic acid group further enhances its versatility in chemical synthesis and research applications .
Properties
IUPAC Name |
cycloheptene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-5-3-1-2-4-6-7/h5H,1-4,6H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFJZXAWCAEGNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=C(CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4321-25-9 |
Source
|
Record name | cyclohept-1-ene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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